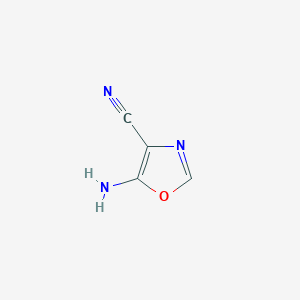

5-Aminooxazole-4-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBJSRMVCZHYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299918 | |

| Record name | 5-aminooxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-15-7 | |

| Record name | 5098-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminooxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Aminooxazole 4 Carbonitrile

Conventional Solution-Based Approaches

Solution-based synthesis remains the cornerstone for the laboratory-scale and industrial production of 5-aminooxazole-4-carbonitrile and its derivatives. These methods offer versatility and control over reaction conditions to achieve the desired molecular architecture.

Multistep Synthetic Pathways

Multistep synthesis allows for the careful and controlled construction of the this compound core through a sequence of discrete reactions. This approach, while sometimes lengthy, enables the purification of intermediates, which can lead to high-purity final products. A common strategy involves the modification of acyclic precursors, followed by a final ring-closing step to form the oxazole (B20620) heterocycle.

One-Pot Reaction Strategies

A prominent one-pot method for synthesizing oxazole derivatives involves the use of a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov This reagent facilitates both the N-acylation of an amino acid with a carboxylic acid and the subsequent cyclodehydration to form the oxazolone (B7731731) ring in the same reaction vessel. nih.gov Such strategies are valued for their operational simplicity and effectiveness. nih.gov The development of one-pot multicomponent reactions, sometimes employing catalysts, represents a green and efficient route for generating libraries of heterocyclic compounds. ajrcps.comresearchgate.net

Heterocyclization Reactions

The critical step in forming the target compound is the heterocyclization reaction, which constructs the oxazole ring. Several distinct methods have been established, starting from different acyclic precursors.

This method provides a route to N-substituted 5-aminooxazole-4-carbonitriles. The reaction proceeds by treating a 2-amido-3,3-dichloroacrylonitrile substrate with a primary or secondary amine. The amine acts as a nucleophile, attacking the electrophilic carbon of the dichloroacrylonitrile. This is followed by an intramolecular cyclization and elimination of hydrogen chloride, driven by the formation of the stable aromatic oxazole ring. This pathway is particularly useful for creating a diverse library of compounds, as the substituent on the 5-amino group can be easily varied by choosing different amine starting materials.

| Starting Material | Reagent | Product Type |

| 2-Amido-3,3-dichloroacrylonitrile | Primary or Secondary Amine | N-substituted this compound |

This table outlines the general transformation for the synthesis starting from 2-Amido-3,3-dichloroacrylonitriles.

A widely employed and versatile method for the synthesis of 2-substituted 5-aminooxazole-4-carbonitriles involves the reaction of aminomalononitrile (B1212270) tosylate with various acyl chlorides. researchgate.net The reaction is typically conducted in the presence of a base, such as pyridine (B92270). asianpubs.org The process begins with the N-acylation of the aminomalononitrile, which is then followed by an intramolecular cyclization to yield the oxazole ring. researchgate.netasianpubs.org The versatility of this method lies in the ability to introduce a wide range of substituents at the 2-position of the oxazole by simply changing the acyl chloride used in the reaction. soton.ac.uk

| Starting Material | Reagent | Base | Product Type |

| 2-Aminomalononitrile Tosylate | Acyl Chloride | Pyridine | 2-Substituted this compound |

This table summarizes the key components for the synthesis of 5-Aminooxazole-4-carbonitriles from 2-Aminomalononitrile Tosylate.

Cyclocondensation reactions offer a direct route to the this compound core. In this approach, a carboxylic acid chloride is reacted with an appropriate malononitrile (B47326) derivative, such as aminomalononitrile. The reaction involves an initial acylation of the amino group of the malononitrile derivative by the acid chloride. The resulting intermediate then undergoes a ring-closing reaction, often promoted by a base or thermal conditions, to form the oxazole ring through the elimination of a water molecule. This method is a powerful tool for constructing the heterocyclic system in a single key step.

| Reactant 1 | Reactant 2 | Key Process |

| Carboxylic Acid Chloride | Malononitrile Derivative | Acylation followed by Cyclization |

This table describes the cyclocondensation pathway to the target oxazole scaffold.

Synthesis from Ethyl Cyanoglyoxylate Oxime Precursors

The synthesis of this compound and its derivatives can be approached through various precursor molecules. One such potential pathway involves the use of ethyl cyanoglyoxylate oxime. While direct literature detailing the conversion of ethyl cyanoglyoxylate oxime to this compound is not extensively available, the structural similarity of the precursor to the target molecule suggests a plausible synthetic route. Ethyl cyanoglyoxylate-2-oxime is a known compound, synthesized from the reaction of ethyl cyanoacetate (B8463686) and nitrous acid. wikipedia.org The presence of the cyano group and the oxime functionality provides the necessary atoms for the formation of the amino and oxazole moieties, respectively. The transformation would likely involve a cyclization reaction, potentially under acidic or basic conditions, to form the oxazole ring.

Advanced Synthetic Techniques

Recent advancements in chemical synthesis have led to the development of more efficient and sustainable methods for producing complex molecules like this compound. These techniques often result in higher yields, shorter reaction times, and a reduced environmental footprint compared to traditional methods.

Microwave-Mediated Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. This technique has been successfully applied to the synthesis of libraries of 2-substituted-5-aminooxazole-4-carbonitrile. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. This rapid and efficient heating method has proven to be particularly effective for the synthesis of heterocyclic compounds. researchgate.net

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. This technique has been utilized in conjunction with microwave-mediated synthesis for the creation of this compound libraries. researchgate.net In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high degree of control can lead to higher yields and purities of the final product.

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as ball milling, to induce chemical reactions. This "green chemistry" approach has been successfully employed for the preparation of 5-amino-4-cyanoxazoles. highfine.com In a typical mechanochemical synthesis of these compounds, the reactants are combined in a milling vessel with a grinding medium, and the reaction is initiated by the mechanical force of the milling process. This method has been shown to produce high yields of the desired products in very short reaction times. highfine.com

Mechanochemical synthesis offers several distinct advantages over traditional solution-based methods for the synthesis of this compound and its derivatives. The most significant of these is the reduction or complete elimination of solvents, which minimizes waste and environmental impact. highfine.com Furthermore, mechanochemical reactions are often faster and more efficient than their solution-based counterparts.

| Feature | Mechanochemical Synthesis | Conventional Solution-Based Synthesis |

| Solvent Use | Solvent-free or minimal solvent | Requires significant amounts of solvent |

| Reaction Time | Typically shorter (minutes) | Can be significantly longer (hours to days) |

| Waste Generation | Minimal | Generates solvent waste |

| Energy Consumption | Generally lower | Often requires heating/cooling, leading to higher energy use |

Multicomponent Reaction Strategies

A plausible MCR strategy for the 5-aminooxazole core would theoretically involve the reaction of an isocyanide, an acyl halide, and a cyanide source. In such a reaction, the isocyanide and acyl halide could react to form a reactive intermediate, which would then be trapped by the cyanide anion to undergo cyclization, yielding the desired oxazole ring. This approach aligns with established isocyanide-based MCRs for the synthesis of other 5-membered heterocycles. nih.gov

Synthesis of Substituted 5-Aminooxazole-4-carbonitriles

The this compound core serves as a versatile template for further chemical modification. Strategic introduction of substituents at various positions on the oxazole ring allows for the systematic exploration of the chemical space and the generation of compound libraries.

Introduction of Substituents at Position 2

The synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitriles has been effectively achieved using microwave-mediated chemistry. soton.ac.uk This methodology typically involves the cyclization of a suitable precursor with various acylating agents. Microwave irradiation often provides significant advantages over conventional heating, such as reduced reaction times, increased yields, and improved purity of the products. A range of substituents, including aromatic, heteroaromatic, and aliphatic groups, can be introduced at the C2 position, demonstrating the robustness of this synthetic approach. soton.ac.ukgrowingscience.com The ability to generate a diverse library of these compounds is a key step in structure-activity relationship (SAR) studies. soton.ac.uk

| Substituent (R) at Position 2 | Starting Materials | Reaction Conditions | Reference |

|---|---|---|---|

| Thien-2-yl | Aminomalononitrile precursor, 2-Thenoyl chloride | Microwave irradiation | soton.ac.uk |

| Phenyl | Aminomalononitrile precursor, Benzoyl chloride | Microwave irradiation | soton.ac.uk |

| Methyl | Aminomalononitrile precursor, Acetyl chloride | Microwave irradiation | soton.ac.uk |

| 4-Methoxyphenyl | Aminomalononitrile precursor, 4-Anisoyl chloride | Microwave irradiation | soton.ac.uk |

Modifications of the Amino Function at Position 5

The amino group at the C5 position is a key handle for structural diversification. Its nucleophilic character allows for a variety of chemical transformations to introduce new functionalities. One notable modification is the conversion of the primary amine into a pyrrole (B145914) ring through a Paal-Knorr type reaction. soton.ac.uk This reaction typically involves treating the 5-aminooxazole derivative with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, under acidic conditions to yield the corresponding N-pyrrolyl product. wikipedia.orgorganic-chemistry.org

Another significant transformation involves the reaction of 5-aminooxazoles with hydrazine (B178648). This reaction can lead to a complex ring transformation, where the oxazole ring opens and re-closes to form 3,4,5-triaminopyrazole derivatives. This rearrangement provides a pathway to a completely different heterocyclic system, highlighting the synthetic utility of the starting material.

| Starting Compound | Reagent(s) | Product Structure | Reaction Type | Reference |

|---|---|---|---|---|

| 2-(Thien-2-yl)-5-aminooxazole-4-carbonitrile | 2,5-Hexanedione, Acetic acid | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(thien-2-yl)oxazole-4-carbonitrile | Paal-Knorr synthesis | soton.ac.uk |

| This compound derivative | Hydrazine hydrate | 3,4,5-Triaminopyrazole derivative | Ring rearrangement |

Diversification at the Nitrile Function at Position 4

The nitrile group at the C4 position offers another avenue for structural modification, most notably through cycloaddition reactions. A prominent example is the conversion of the nitrile to a tetrazole ring, which is a well-known bioisostere for a carboxylic acid group in medicinal chemistry. researchgate.net This transformation is typically achieved via a [3+2] cycloaddition reaction with an azide (B81097) source, such as trimethylsilyl (B98337) azide, often in the presence of a catalyst like dibutyltin (B87310) oxide. researchgate.net The reaction conditions are generally tolerant of various functional groups on the oxazole core, allowing for the late-stage modification of complex molecules. researchgate.net This conversion significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.

| Starting Compound | Reagent(s) | Product Structure | Reaction Type | Reference |

|---|---|---|---|---|

| 2-(Thien-2-yl)-5-aminooxazole-4-carbonitrile | Trimethylsilyl azide (TMSN₃), Dibutyltin oxide (DBTO) | 5-(5-Amino-2-(thien-2-yl)oxazol-4-yl)-1H-tetrazole | [3+2] Cycloaddition | researchgate.net |

| 2-Substituted-5-aminooxazole-4-carbonitrile | Sodium azide (NaN₃), Ammonium (B1175870) chloride (NH₄Cl) | 5-(5-Amino-2-substituted-oxazol-4-yl)-1H-tetrazole | [3+2] Cycloaddition | chalcogen.ro |

Chemical Reactivity and Transformation Pathways of 5 Aminooxazole 4 Carbonitrile

Reactivity of the Nitrile Group (–CN)

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack and cycloaddition reactions.

The nitrile group is an excellent participant in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This powerful class of reactions allows for the construction of five-membered heterocyclic rings, which are significant pharmacophores in medicinal chemistry.

The conversion of the nitrile functionality into a tetrazole ring is a well-established and valuable transformation. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design. The reaction typically involves treating the nitrile with an azide (B81097) source. Common reagents for this [3+2] cycloaddition include sodium azide with an ammonium (B1175870) salt or a Lewis acid, or organometallic reagents such as trimethylsilyl (B98337) azide (TMSN3). researchgate.netorganic-chemistry.org

In a notable example, a derivative of 5-aminooxazole-4-carbonitrile was successfully converted to its corresponding tetrazole. The synthesis of 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole demonstrates the feasibility of this transformation on the oxazole (B20620) scaffold, highlighting the accessibility of the nitrile group for cycloaddition. soton.ac.uk While the specific conditions for the parent compound are not detailed, the general methodology provides a reliable pathway for this conversion.

Table 1: Representative Reaction for Tetrazole Formation

| Starting Material | Reagent | Product | Reference(s) |

| 2-substituted-5-(1H-pyrrol-1-yl)oxazole-4-carbonitrile | Azide Source (e.g., NaN₃, TMSN₃) | 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole | soton.ac.uk |

The synthesis of triazoles from nitriles is a fundamental process in heterocyclic chemistry, though it often proceeds through different mechanistic pathways than direct cycloaddition with pre-formed heterocycles like pyrazoles or pyrroles. A common method for forming a 1,2,3-triazole ring involves the reaction of an azide with malononitrile (B47326) (a dinitrile). durham.ac.uk

While the direct [3+2] cycloaddition of this compound with pyrazole (B372694) or pyrrole (B145914) derivatives to form triazoles is not extensively documented, the amino group of the oxazole can be modified to include these heterocycles. For instance, the synthesis of 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole involves a reaction at the amino group to form the pyrrole ring, followed by cycloaddition at the nitrile group to form the tetrazole. soton.ac.uk This illustrates the sequential functionalization possible with this scaffold, even if direct cycloaddition to form triazoles is less common.

The nitrile group can be readily reduced to a primary amine (–CH₂NH₂), a transformation that provides a flexible linker for further synthetic elaboration. This reduction requires strong reducing agents due to the stability of the carbon-nitrogen triple bond.

Standard methods for nitrile reduction are applicable to this compound. These include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. organic-chemistry.org Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel can achieve the same transformation. organic-chemistry.org These reactions convert the cyano group into an aminomethyl group, yielding 5-aminooxazole-4-methanamine. The biological reduction of nitriles to primary amines is also a known process, catalyzed by enzymes such as nitrile reductases. nih.gov

Table 2: General Conditions for Nitrile Reduction

| Reaction Type | Common Reagents | Product Functional Group | Reference(s) |

| Chemical Reduction | 1. LiAlH₄, Et₂O2. H₂O | Primary Amine (-CH₂NH₂) | organic-chemistry.org |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Primary Amine (-CH₂NH₂) | organic-chemistry.org |

The nitrile group can be hydrolyzed to a carboxylic acid (–COOH) or its corresponding salt under either acidic or basic conditions. chemguide.co.uk This reaction typically proceeds through an intermediate amide (–CONH₂). chemistrysteps.com

Acid-catalyzed hydrolysis involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org This process protonates the nitrogen atom, activating the nitrile carbon for nucleophilic attack by water, ultimately yielding the carboxylic acid and an ammonium salt. chemguide.co.ukchemistrysteps.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. libretexts.org This reaction produces the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org Following hydrolysis, standard esterification methods can be employed to convert the resulting 5-aminooxazole-4-carboxylic acid into its corresponding esters.

[3+2] Cycloaddition Reactions

Reactivity of the Amino Group (–NH₂)

The amino group at the C5 position of the oxazole ring is a key site for functionalization, behaving as a typical aromatic amine. It can readily undergo reactions such as acylation, alkylation, and condensation to introduce a wide array of substituents.

A significant reaction pathway involves the condensation of the amino group with 1,4-dicarbonyl compounds in what is known as the Clauson-Kaas synthesis to form N-substituted pyrroles. This has been demonstrated in the synthesis of 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole, where the amino group reacts to form the pyrrole ring system attached to the oxazole core. soton.ac.uk Furthermore, the amino group can react with various electrophiles. For example, the amino group of the related 5-amino-2-phenyloxazole-4-carbonitrile has been shown to react with isocyanates, demonstrating its nucleophilic character. pitt.edu These transformations underscore the utility of the amino group as a handle for building molecular diversity.

Table 3: Key Reactions of the Amino Group

| Reaction Type | Reagent Example | Resulting Structure | Reference(s) |

| Pyrrole Formation | 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas) | N-pyrrolyl substituent | soton.ac.uk |

| Acylation / Amide formation | Isocyanate (e.g., Ph-NCO) | Urea derivative | pitt.edu |

Acylation Reactions (Formation of Amides)

The exocyclic amino group at the C5 position of this compound is readily functionalized through acylation reactions. This process involves treating the compound with an acylating agent, such as an acid chloride, in a suitable solvent. The reaction results in the formation of N-acylated derivatives, where an acyl group is attached to the amino nitrogen, forming an amide linkage. This transformation is a common strategy to introduce diverse substituents and modify the molecule's properties. For instance, the reaction with isonicotinoyl chloride hydrochloride or 2-thiophenecarbonyl chloride yields the corresponding N-acylated 5-amino-1,3-oxazoles. researchgate.net

Table 1: Examples of Acylation Reactions

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Isonicotinoyl chloride hydrochloride | N-(4-cyano-1,3-oxazol-5-yl)isonicotinamide |

Utilization as a Synthon for Other Heterocycles

The bifunctional nature of this compound, stemming from its amino and nitrile groups, makes it an exceptionally valuable synthon for constructing more complex heterocyclic systems. It serves as a starting material for a diverse library of molecules, particularly fused heterocycles. soton.ac.uk A prominent example is its use in the synthesis of oxazolo[5,4-d]pyrimidines, which are structurally similar to purine (B94841) bases and have shown potential as anticancer agents. nih.gov The synthesis typically involves a two-step pathway where the pyrimidine (B1678525) ring is constructed onto the oxazole core. nih.gov

Furthermore, through recyclization reactions, this compound can be converted into a wide variety of other functionalized heterocycles. enamine.netnih.gov These transformations leverage the inherent reactivity of the oxazole ring to build entirely new ring systems.

Table 2: Heterocycles Synthesized from this compound Derivatives

| Resulting Heterocycle Class | Example |

|---|---|

| Fused Pyrimidines | Oxazolo[5,4-d]pyrimidines |

| Imidazoles | 3-amino-6,7-dihydro-5H-pyrrolo[1,2–a]imidazole derivatives |

| Pyrazoles | 1H-pyrazole-3,4,5-triamine derivatives |

| Oxadiazoles | 2-R-4-(5-R′-1,3,4-oxadiazol-2-yl)oxazol-5-amine |

Reactivity of the Oxazole Ring System

The oxazole ring in this compound is susceptible to both nucleophilic attack and electrophilic transformations, often culminating in ring-opening and subsequent rearrangement. The presence of the C5-amino group (an electron-releasing substituent) and the C4-nitrile group (an electron-withdrawing group) significantly influences the ring's reactivity profile.

Nucleophilic Attack and Electrophilic Transformations

The chemical behavior of 5-aminooxazoles is largely defined by the presence of two "hidden amide" fragments within their structure. enamine.netnih.gov This characteristic facilitates recyclization processes that are initiated by a nucleophilic attack on either the C2 or C5 position of the oxazole ring. enamine.netnih.gov Unlike simple substitution, nucleophilic attacks on the oxazole ring frequently lead to ring cleavage, which is the first step in many rearrangement pathways. enamine.netpharmaguideline.com These reactions can be carried out in a nucleophilic medium using reagents like amines or hydrazine (B178648). enamine.netnih.gov

Electrophilic substitutions on the oxazole ring are generally difficult unless an electron-releasing substituent is present to activate the ring. pharmaguideline.com The C5-amino group serves this purpose in this compound. The general order of reactivity for electrophilic attack on an oxazole ring is C4 > C5 > C2. pharmaguideline.com Recyclization can also be initiated in an electrophilic medium using acylating agents. enamine.netnih.gov

Recyclization Processes and Ring Rearrangements

Recyclization is a hallmark of the reactivity of 5-aminooxazoles, particularly those with an electron-withdrawing group at the C4 position. enamine.netnih.gov These processes typically follow an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. The reaction begins with the addition of a nucleophile to the oxazole ring, leading to the opening of the five-membered ring. The resulting intermediate then undergoes a subsequent intramolecular cyclization to form a new, stable heterocyclic ring. nih.gov

A significant outcome of these recyclization pathways occurs when the nitrile group at the C4 position is directly involved in the ring-closure step. enamine.netnih.gov The nitrogen atom of the cyano group participates in the formation of the new ring, leading directly to the synthesis of α-aminoazoles. enamine.netnih.gov This strategy provides an efficient route to various amino-substituted five-membered heterocyclic compounds, such as imidazoles and pyrazoles. enamine.netnih.gov

Thermal rearrangement provides another pathway for the transformation of the oxazole scaffold. The preparation of oxazole-4-carboxamides and their subsequent thermal rearrangement, often optimized using microwave-assisted procedures, yields 5-aminooxazole-4-carboxylates. researchgate.netresearchgate.net This transformation is a type of Cornforth-type rearrangement, which involves the cleavage and reformation of the oxazole ring. This process is effective with a variety of substituted oxazoles and produces the rearranged products in good yield and high purity. researchgate.net

Oxazole to Oxazole Recyclization

The oxazole ring, while aromatic, can be susceptible to ring-opening and subsequent recyclization reactions under specific conditions, leading to the formation of a new oxazole core. This transformation, known as oxazole to oxazole recyclization, has been observed in derivatives of this compound.

Detailed research has shown that (4-cyanooxazol-5-ylamino)acetates and (4-cyanooxazol-5-ylamino)acetamides, when subjected to treatment with trifluoroacetic acid, undergo a recyclization process. This reaction does not simply return the starting material but results in a mixture of products. The product mixture includes the corresponding 5-aminooxazoles, 5-trifluoroacetylaminooxazoles, and oxazolopyrimidinones. The structures of several of these products have been definitively confirmed through isolation and characterization.

This recyclization pathway highlights the chemical lability of the oxazole ring in certain substituted patterns, particularly in the presence of a strong acid catalyst like trifluoroacetic acid. The presence of an exocyclic amino group at the 5-position and an electron-withdrawing nitrile group at the 4-position are key features that influence this reactivity. The reaction likely proceeds through a series of ring-opening and ring-closing steps, ultimately leading to the thermodynamically more stable products under the reaction conditions.

| Reactant | Reagent | Products |

| (4-Cyanooxazol-5-ylamino)acetates | Trifluoroacetic acid | 5-Aminooxazoles, 5-Trifluoroacetylaminooxazoles, Oxazolopyrimidinones |

| (4-Cyanooxazol-5-ylamino)acetamides | Trifluoroacetic acid | 5-Aminooxazoles, 5-Trifluoroacetylaminooxazoles, Oxazolopyrimidinones |

Participation in Cascade Reactions

This compound and its derivatives are valuable building blocks in the synthesis of more complex heterocyclic systems through cascade reactions. These reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, thereby increasing synthetic efficiency by avoiding the isolation of intermediates.

One notable example is the synthesis of oxazolo[5,4-d]pyrimidines. 2-Substituted 5-amino-4-cyano-1,3-oxazoles undergo a base-catalyzed heterocyclization reaction with various isothiocyanates. This one-pot synthesis is a convenient and versatile method for constructing the fused pyrimidine ring system. The reaction proceeds through an initial nucleophilic attack of the amino group on the isothiocyanate, followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the oxazolo[5,4-d]pyrimidine (B1261902) core.

Another significant cascade reaction involving derivatives of this compound is the Friedländer annulation. This reaction is a classical method for the synthesis of quinolines and related fused heterocyclic systems. In this context, 2-substituted 5-amino-4-cyano-1,3-oxazoles can react with appropriate carbonyl compounds to yield complex fused systems. This type of reaction has been utilized to synthesize analogues of tacrine, a compound known for its biological activity.

Furthermore, the core structure of 5-aminooxazole is amenable to multicomponent reactions that lead to highly substituted and complex molecules in a single step. For instance, a novel three-component synthesis has been developed to produce polysubstituted 5-aminooxazoles. These products can then undergo further cascade reactions, such as a triple domino process involving acylation, intramolecular Diels-Alder reaction, and a retro-Michael cycloreversion, to generate intricate scaffolds like polysubstituted pyrrolopyridines. This demonstrates the potential of the 5-aminooxazole framework to serve as a versatile platform for the diversity-oriented synthesis of novel heterocyclic compounds.

| Starting Material | Reaction Type | Key Reagents/Conditions | Product |

| 2-Substituted 5-amino-4-cyano-1,3-oxazoles | Base-catalyzed heterocyclization | Isothiocyanates, Base | Oxazolo[5,4-d]pyrimidines |

| 2-Substituted 5-amino-4-cyano-1,3-oxazoles | Friedländer annulation | Carbonyl compounds | Tacrine analogues |

| (in situ generated) Polysubstituted 5-aminooxazole | Triple domino process | α,β-Unsaturated acyl chloride | Polysubstituted pyrrolopyridine |

Derivatization and Synthetic Applications of 5 Aminooxazole 4 Carbonitrile As a Building Block

Construction of Condensed Heterocyclic Systems

The strategic arrangement of the amino and nitrile groups on the oxazole (B20620) ring makes 5-aminooxazole-4-carbonitrile an ideal building block for the annulation of an additional heterocyclic ring, leading to the formation of condensed bicyclic systems. This approach is central to the synthesis of various purine (B94841) analogs, where the oxazole core is fused with a pyrimidine (B1678525) ring.

A significant application of this compound is in the synthesis of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold. This heterocyclic system is of considerable interest in medicinal chemistry as it is a structural analog of naturally occurring purines, where the imidazole (B134444) ring is replaced by an oxazole ring. mdpi.commdpi.com These compounds, also referred to as 9-oxa-purine analogs, have been investigated for a range of biological activities. researchgate.netresearchgate.net The general synthetic strategies involve the elaboration of the this compound core to form a fused pyrimidine ring. mdpi.com

One common method for constructing the oxazolo[5,4-d]pyrimidine system from a C(2)-functionalized this compound involves a two-step synthetic pathway. mdpi.comnih.gov This process begins with the reaction of the starting oxazole with a reagent like triethyl orthoformate, which leads to the formation of an intermediate imidoester derivative. mdpi.comnih.gov In the subsequent step, this intermediate undergoes ring closure upon treatment with an amine, such as an aqueous solution of methylamine, to yield the final oxazolo[5,4-d]pyrimidine. mdpi.comnih.gov This method provides a reliable route to derivatives with various substituents on the newly formed pyrimidine ring.

Table 1: Example of a Two-Step Synthesis

| Step | Reactant(s) | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 5-amino-2-substituted-oxazole-4-carbonitrile, Triethyl orthoformate | Imidoester derivative | Formation of the pyrimidine ring precursor. mdpi.comnih.gov |

A stepwise annulation strategy offers an alternative approach for preparing oxazolo[5,4-d]pyrimidine analogs, particularly those with variations at the 2-position. researchgate.net This strategy focuses on the step-by-step construction of the pyrimidine ring onto the 5-aminooxazole-4-carboxylate core under relatively mild conditions. researchgate.net This controlled, stepwise approach is advantageous as it can accommodate a wider variety of functional groups on the starting materials, allowing for the synthesis of a diverse library of 2-substituted analogs. researchgate.net

Thiourea (B124793) intermediates serve as key precursors in another synthetic route to oxazolo[5,4-d]pyrimidines. researchgate.net In this method, a 5-aminooxazole derivative is first reacted with an isothiocyanate, such as benzoylisothiocyanate, to form a thiourea derivative. researchgate.net The subsequent cyclization of this thiourea intermediate, however, can present challenges. For instance, direct cyclization of certain N-benzoyl thioureas by treatment with ammonia (B1221849) in methanol has been reported as unsuccessful, indicating that the specific reaction conditions are critical for achieving the desired ring closure to the oxazolo[5,4-d]pyrimidine system. researchgate.net

The design and synthesis of oxazolo[5,4-d]pyrimidines are heavily influenced by their structural similarity to natural purine bases like adenine (B156593) and guanine (B1146940). mdpi.com This resemblance is the foundation for their potential role as antimetabolites, compounds that can interfere with the metabolic pathways of nucleic acid synthesis. mdpi.com By mimicking the structure of endogenous purines, these synthetic analogs can be recognized by biological systems, leading to potential therapeutic applications. mdpi.commdpi.com The oxazolo[5,4-d]pyrimidine scaffold is therefore a pharmacologically significant moiety, explored for its potential as a purine antagonist in various therapeutic areas. mdpi.com

Information regarding the specific synthesis of Pyrimido[5,4-d]oxazoles directly from this compound was not available in the consulted sources. The literature predominantly focuses on the synthesis of the isomeric Oxazolo[5,4-d]pyrimidine system.

Synthesis of Pyrido[3,2-d]oxazoles

The synthesis of fused pyridine (B92270) ring systems from this compound can be achieved through cyclocondensation reactions such as the Friedländer annulation. researchgate.net This reaction typically involves the condensation of an o-aminoaryl nitrile with a compound containing a reactive α-methylene group, such as a ketone.

Specifically, 2-substituted 5-amino-4-cyano-1,3-oxazoles serve as the o-aminonitrile component. Their reaction with cyclic ketones, for instance, leads to the formation of fused oxazoloquinolines, which are structurally related to pyridoxazoles. The reaction of a 2-substituted 5-amino-4-cyano-1,3-oxazole with cyclohexanone yields the corresponding oxazolo[5,4-b]quinoline derivative. researchgate.net This process is generally promoted by either acid or base catalysts and may require heating. researchgate.net

| Oxazole Precursor (Substituent at C2) | Ketone | Fused Product | Reference |

|---|---|---|---|

| Aryl (e.g., Phenyl) | Cyclohexanone | Oxazolo[5,4-b]quinoline derivative | researchgate.net |

| Pyridyl | Cyclohexanone | Oxazolo[5,4-b]quinoline derivative | researchgate.net |

| Pyridyl | Cycloheptanone | Cyclohepta[b]oxazolo[4,5-e]pyridine derivative | researchgate.net |

Formation of Other Fused Heterocycles (e.g., with Pyrazoles, Triazoles)

While this compound is a potent precursor for various heterocycles, the direct synthesis of fused pyrazoles and triazoles from this specific scaffold is not extensively documented in the reviewed literature. However, the closely related analogue, 5-aminopyrazole-4-carbonitrile, is widely employed for constructing a plethora of fused heterocyclic systems. This analogue possesses three nucleophilic sites that readily undergo cyclization and cycloaddition with bielectrophiles to form fused pyrazoloazines like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. Given the structural similarities, the synthetic potential of this compound for analogous transformations remains an area for further exploration.

Applications in Macrocyclization

A conceptually novel application of the 5-aminooxazole moiety is its use in macrolactonization, particularly for the synthesis of complex macrocycles like cyclodepsipeptides. chimia.chchimia.ch

In this strategy, a 5-aminooxazole unit is strategically positioned within a linear precursor molecule, adjacent to a terminal carboxylic acid. chimia.chchimia.ch This built-in oxazole serves as an internal, traceless activator for the carboxylic acid, facilitating macrocyclization under mild acidic conditions without the need for external coupling reagents. chimia.ch The entire activation and cyclization sequence is triggered by the addition of an acid, such as trifluoroacetic acid (TFA), at room temperature. chimia.chchimia.ch After promoting the cyclization, the 5-aminooxazole moiety becomes an integral part of the final macrocyclic peptide backbone. chimia.chacs.org

The acid-mediated macrolactonization proceeds through a domino reaction mechanism involving key intermediates. chimia.chchimia.ch

Protonation and Iminium Salt Formation : The process begins with the protonation of the 5-aminooxazole ring under acidic conditions, which generates a highly electrophilic iminium salt intermediate. chimia.chchimia.ch

Spirolactone Formation : The neighboring terminal carboxylate group within the same molecule then acts as an intramolecular nucleophile, attacking the electrophilic iminium species. This leads to the formation of a putative spirolactone intermediate. chimia.ch

Intramolecular Nucleophilic Attack and Ring Expansion : A tethered nucleophile, typically a hydroxyl group from a sugar amino acid or alcohol within the linear precursor, attacks the highly electrophilic carbonyl carbon of the spirolactone. chimia.chacs.org

Fragmentation and Macrolactone Formation : Following the nucleophilic attack, the intermediate undergoes fragmentation, leading to the cleavage of the spirolactone ring and the concomitant formation of the desired large macrolactone ring. chimia.chchimia.ch

This internal activation strategy has been successfully applied to the synthesis of structurally complex macrocyclodepsipeptides, including those incorporating sugar amino acids. acs.org The process often starts with a three-component reaction to assemble the linear precursor containing the 5-aminooxazole, a sugar amino acid (SAA) derivative, an aldehyde, and a dipeptide isonitrile. acs.org Following saponification of the ester group to free the terminal carboxylic acid, the addition of TFA initiates the macrolactonization cascade, yielding the target macrocyclodepsipeptide. chimia.chacs.org

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Linear Precursor Synthesis | Three-component reaction (SAA derivative, aldehyde, isonitrile) | acs.org |

| 2 | Carboxylic Acid Deprotection | Saponification (e.g., LiOH) | acs.org |

| 3 | Macrocyclization | Acid-promoted internal activation (e.g., TFA in MeCN) | chimia.chacs.org |

Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for screening in drug discovery and chemical biology. The this compound scaffold is a valuable platform for DOS due to its inherent functionality, which allows for the generation of molecular libraries with significant structural variety. researchgate.net

A versatile route for creating libraries involves the modification of the amino group. For instance, readily accessible oxazoles can be converted into Boc-protected 5-aminooxazole derivatives. nih.gov These intermediates are amenable to parallel amide synthesis, where a one-pot acylation-deprotection procedure can be used to introduce a wide range of substituents, thereby generating a library of diverse oxazole-5-amides. nih.gov

Furthermore, both the amino and nitrile groups can be selectively targeted to construct more complex molecules. Microwave-mediated synthesis has been utilized to create and modify a 2-substituted-5-aminooxazole-4-carbonitrile library. researchgate.net In one example, a single compound was synthesized containing three distinct heterocycles—a pyrrole (B145914), a tetrazole (formed from the nitrile group), and a thiophene—all attached to the central oxazole core, highlighting the significant structural diversity achievable from this single building block. researchgate.net

Design and Synthesis of 2-Substituted-5-aminooxazole-4-carbonitrile Libraries

A significant area of research has been the synthesis of libraries of 2-substituted-5-aminooxazole-4-carbonitrile. These libraries are crucial for screening for biological activity and for the development of new pharmaceuticals. One notable approach involves microwave-mediated synthesis, which has been shown to be an efficient method for generating a diverse range of these compounds. soton.ac.uk

For instance, a library of 2-substituted-5-aminooxazole-4-carbonitriles has been synthesized and subsequently modified using both microwave-mediated and flow chemistries. soton.ac.uk This approach highlights the adaptability of the oxazole core for creating a variety of structurally distinct molecules. One such synthesized compound, 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole, demonstrates the potential for attaching multiple distinct heterocyclic systems to the central oxazole ring. soton.ac.uk

| Entry | Substituent at C2 | Synthesis Method |

| 1 | Thien-2-yl | Microwave-mediated |

| 2 | Phenyl | Microwave-mediated |

| 3 | Pyridin-3-yl | Microwave-mediated |

Strategic Functionalization at Positions 2, 4, and 5 of the Oxazole Core

The oxazole core of this compound offers multiple sites for strategic functionalization, allowing for the introduction of a wide range of chemical diversity. The C2, C4, and C5 positions can all be selectively modified to produce novel derivatives with tailored properties.

The functionalization at the C2 position is often achieved through the initial choice of starting materials for the oxazole synthesis. By varying the aldehyde or related precursor, a diverse array of substituents can be introduced at this position.

The C4 position, bearing the nitrile group, and the C5 position, with the amino group, are also key handles for further chemical transformations. The reactivity of these groups allows for a broad scope of derivatization, leading to the synthesis of complex heterocyclic systems.

Exploitation of Amine and Nitrile Functionalities for Diversification

The amine and nitrile functionalities of this compound are pivotal for its use as a scaffold in diversity-oriented synthesis. These groups can be independently or concertedly manipulated to generate a vast number of derivatives.

The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a variety of substituents, thereby expanding the structural diversity of the resulting compounds. For example, the amino group has been functionalized with N-methyl, N-phenyl, and N-2-hydroxyethyl substituents.

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. A particularly important reaction is its conversion into a tetrazole ring through cycloaddition reactions. Tetrazoles are significant in medicinal chemistry as they can act as bioisosteres of carboxylic acids. This transformation of the nitrile group into a tetrazole has been a key step in the modification of 5-aminooxazole-4-carbonitriles.

| Functional Group | Reaction Type | Resulting Moiety |

| Amino | Acylation | Amide |

| Amino | Alkylation | Substituted Amine |

| Nitrile | Cycloaddition | Tetrazole |

Formation of Metal Complexes with this compound Derivatives

The nitrogen atoms within the oxazole ring and the exocyclic amino and nitrile groups of this compound and its derivatives can act as ligands for metal ions. This coordination ability has led to the exploration of their use in forming metal complexes.

The synthesis of new ligands derived from 5-amino-1,2,4-thiadiazole, a related heterocyclic system, and their subsequent complexation with transition metal ions such as Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been reported. These studies often involve reacting a solution of a metal salt with the ligand in a suitable solvent, followed by refluxing to facilitate complex formation. The resulting metal complexes are then characterized by various analytical techniques to determine their structure and properties.

While direct studies on metal complexes of this compound itself are not extensively detailed in the provided search results, the principles of coordination chemistry suggest that its derivatives would behave similarly to other nitrogen-containing heterocyclic ligands in forming stable complexes with a range of metal ions. The study of such complexes is an area of interest due to their potential applications in catalysis and materials science.

Computational and Theoretical Investigations

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the electronic properties and reactivity of 5-Aminooxazole-4-carbonitrile and its analogs. nih.gov Such calculations are instrumental in optimizing transition states for reactions involving this scaffold, for instance, in [3+2] cycloadditions, thereby reducing the need for extensive experimental trial-and-error in synthetic chemistry.

Studies on closely related structures, such as 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, reveal key electronic features that are applicable to the parent compound. The nitrogen atom of the amino group exhibits sp² hybridization, with the sum of its bond angles approaching 360°. nih.gov This planar configuration facilitates a significant conjugative interaction between the lone pair of electrons on the amino nitrogen and the nitrile group across the oxazole (B20620) ring's C1=C2 bond. nih.gov This "push-pull" nitrile characteristic enhances the hydrogen-bonding acceptor capability of the nitrile nitrogen, a crucial factor in its potential intermolecular interactions with biological targets. nih.gov

Molecular Geometry and Conformational Analysis

The planarity of the heterocyclic core is a defining feature of its geometry. In the crystal lattice, molecules of this analog are organized into two-dimensional arrays through a network of N—H⋯N hydrogen bonds. nih.gov This arrangement highlights the molecule's capacity for forming specific, directional interactions.

Below are selected geometric parameters for the related compound, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, which provide insight into the geometry of the core 5-aminooxazole structure. nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1—C1 | 1.3383 (13) | C1-N1-O1 | Data not available |

| C2—C1 | 1.3836 (16) | C2-C1-N1 | Data not available |

| N1—O1 | 1.4367 (13) | C1-C2-N2 | Data not available |

| N3—C4 | 1.1424 (16) | C4-C2-N2 | Data not available |

| Data derived from the crystal structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. nih.gov |

Conformational analysis, while not specifically detailed in available literature for the parent compound, would involve computational methods to determine the preferred spatial arrangements of substituents, particularly rotation around single bonds. Such studies are vital for understanding how the molecule presents itself to binding partners like enzyme active sites.

Computational Modeling for Structure-Activity Relationships (SAR)

Computational modeling is a cornerstone of modern drug discovery, enabling the systematic study of structure-activity relationships (SAR). nih.govnih.gov For derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) models are utilized to correlate specific molecular features, or descriptors, with observed biological activity. mdpi.com This approach allows researchers to predict the potency of novel, unsynthesized analogs and to prioritize synthetic efforts.

For example, QSAR models have been proposed to correlate the effects of different substituents on the this compound core with their antimalarial activity, measured as IC₅₀ values. These models mathematically link structural properties (such as steric, electronic, and hydrophobic characteristics) to biological function, providing a quantitative framework for lead optimization.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to derive relationships between the 3D steric and electrostatic properties of molecules and their biological activity. nih.gov While specific CoMFA studies on this compound were not found, this methodology is widely applied to heterocyclic compounds. nih.gov

In a typical CoMFA study, a series of active molecules are aligned, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. Statistical methods are then used to identify regions where modifications to these fields correlate with changes in activity. The resulting contour maps guide chemists in designing new compounds with enhanced potency by indicating where steric bulk or specific electronic features (positive or negative potentials) are favorable or unfavorable for binding to a biological target. nih.gov

The electronic properties of substituents attached to the this compound scaffold play a critical role in determining the nature and strength of its intermolecular interactions. As established by quantum-chemical calculations, the core structure possesses a significant conjugative interaction between the electron-donating amino group at position 5 and the electron-withdrawing nitrile group at position 4. nih.gov

This intrinsic electronic character means that the introduction of further substituents can fine-tune the molecule's properties. For instance, adding electron-withdrawing groups at other positions could further modulate the electron density across the ring and influence its interaction with target proteins. QSAR models for this class of compounds often incorporate descriptors that quantify these electronic effects to predict biological activity. The enhanced hydrogen-bonding capability of the nitrile nitrogen, resulting from this push-pull system, is a key property that can be exploited in designing molecules that form strong, specific hydrogen bonds within a receptor binding site. nih.gov

常见问题

Q. Advanced Research Focus

- Molecular docking : Predict binding affinities to biological targets (e.g., malaria PfCRT protein) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with antimalarial IC50 values .

- DFT calculations : Optimize transition states for [3+2] cycloadditions, reducing trial-and-error in synthetic routes .

What advanced analytical techniques resolve ambiguities in reaction mechanisms involving this compound?

Q. Advanced Research Focus

- Isotopic labeling : <sup>15</sup>N-labeled amino groups track nitrogen migration in cycloadditions .

- X-ray crystallography : Confirms regiochemistry of products (e.g., triazole vs. tetrazole isomers) .

- Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise mechanisms in Diels-Alder reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。